molecular formula C10H11FO3 B1443288 3-(2-Fluoro-3-methoxyphenyl)propanoic acid CAS No. 1260656-30-1

3-(2-Fluoro-3-methoxyphenyl)propanoic acid

Cat. No. B1443288
M. Wt: 198.19 g/mol
InChI Key: JQMDQYQPJUKGMU-UHFFFAOYSA-N
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Description

“3-(2-Fluoro-3-methoxyphenyl)propanoic acid” is a chemical compound with the molecular formula C10H11FO3 . It has a molecular weight of 198.19 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of “3-(2-Fluoro-3-methoxyphenyl)propanoic acid” can be represented by the InChI code: 1S/C10H11FO3/c1-14-8-4-2-3-7 (10 (8)11)5-6-9 (12)13/h2-4H,5-6H2,1H3, (H,12,13) .


Physical And Chemical Properties Analysis

“3-(2-Fluoro-3-methoxyphenyl)propanoic acid” is a powder at room temperature .

Scientific Research Applications

Electrochemical Hydrogenation

Korotaeva et al. (2011) demonstrate the electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids, producing 3-(methoxyphenyl)propanoic acids with virtually quantitative yield. This process offers a green chemistry approach to hydrogenation, avoiding the use of traditional reducing agents (Korotaeva, Rubinskaya, Rybakova, & Gultyai, 2011).

Synthesis of Fluorinated Compounds

Shi, Wang, and Schlosser (1996) explore the synthesis of fluorine-bearing compounds, including pyrazolones and pyrimidines, using 2-fluoroacrylic building blocks. Their work contributes to the development of novel fluorinated heterocycles, expanding the toolkit for medicinal chemistry and materials science (Shi, Wang, & Schlosser, 1996).

Polymerization Applications

A study on the safety evaluation of 3H-perfluoro-3-[(3-methoxypropoxy)propanoic acid], ammonium salt, by Andon et al. (2011), indicates its safe use in the polymerization of fluoropolymers under specific conditions. This work is crucial for developing food contact materials and enhancing polymer safety standards (Andon et al., 2011).

Novel Copolymers Synthesis

Savittieri et al. (2022) discuss the preparation of novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which were copolymerized with styrene. This research contributes to the development of new materials with potential applications in coatings, adhesives, and films (Savittieri et al., 2022).

Medicinal Chemistry Developments

Griesbach, Hamon, and Kennedy (1997) focus on the enantioselective synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Naproxen, highlighting the role of α-substituted propenoic acids in medicinal chemistry. This research underscores the importance of stereochemistry in drug development and the synthesis of biologically active compounds (Griesbach, Hamon, & Kennedy, 1997).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(2-fluoro-3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-14-8-4-2-3-7(10(8)11)5-6-9(12)13/h2-4H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMDQYQPJUKGMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluoro-3-methoxyphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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